DB2313

Description

Properties

IUPAC Name |

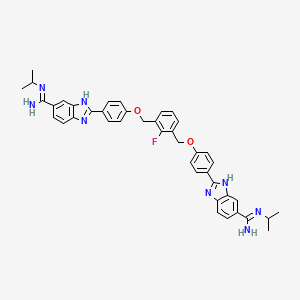

2-[4-[[2-fluoro-3-[[4-[6-(N'-propan-2-ylcarbamimidoyl)-1H-benzimidazol-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]-N'-propan-2-yl-3H-benzimidazole-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H41FN8O2/c1-24(2)46-39(44)28-12-18-34-36(20-28)50-41(48-34)26-8-14-32(15-9-26)52-22-30-6-5-7-31(38(30)43)23-53-33-16-10-27(11-17-33)42-49-35-19-13-29(21-37(35)51-42)40(45)47-25(3)4/h5-21,24-25H,22-23H2,1-4H3,(H2,44,46)(H2,45,47)(H,48,50)(H,49,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVPJXUYFGWDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCC4=C(C(=CC=C4)COC5=CC=C(C=C5)C6=NC7=C(N6)C=C(C=C7)C(=NC(C)C)N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H41FN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of DB2313

For Immediate Release

A Deep Dive into the Allosteric Inhibition of PU.1 by DB2313 for Cancer Therapy

This technical guide provides an in-depth analysis of the mechanism of action of this compound, a potent, small-molecule inhibitor of the transcription factor PU.1. This document is intended for researchers, scientists, and drug development professionals interested in the fields of oncology, hematology, and immunology. We will explore the molecular interactions, cellular consequences, and preclinical anti-tumor activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Allosteric Inhibition of PU.1 via DNA Minor Groove Binding

This compound is a member of the heterocyclic diamidine family of molecules that exerts its biological effects not by directly binding to the PU.1 protein, but through a sophisticated allosteric mechanism involving its interaction with DNA.[1][2][3]

The transcription factor PU.1, a member of the E26 transformation-specific (ETS) family, preferentially binds to DNA sequences characterized by an AT-rich region flanking a core 5'-GGAA-3' consensus motif.[1] this compound is designed to recognize and bind with high affinity to these AT-rich sequences within the DNA minor groove.[1] Molecular dynamics simulations and DNA footprinting experiments have shown that this compound inserts deeply into the minor groove of the PU.1 target DNA sequences, such as the λB motif (5′-ATAAAAGGAAGTG-3′).

This binding event induces a conformational change in the DNA double helix, altering its structure in a way that is incompatible with the binding of the PU.1 protein. This effectively prevents PU.1 from occupying its target gene promoters, thereby inhibiting its transcriptional activity. This allosteric mode of action provides a high degree of selectivity for PU.1 over other ETS family members that may have different flanking sequence preferences.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound in various preclinical assays.

Table 1: In Vitro Efficacy of this compound

| Parameter | Assay | System/Cell Line | Value | Reference |

| IC₅₀ | PU.1-dependent reporter gene transactivation | HEK293 cells | 5 µM | |

| IC₅₀ | Cell Growth Inhibition | Murine PU.1 URE–/– AML cells | 7.1 µM | |

| Kd | DNA Binding Affinity (to λB motif) | Surface Plasmon Resonance (SPR) | 10-8 to 10-9 M range | |

| IC₅₀ | PU.1-DNA Binding Inhibition (displacement) | Surface Plasmon Resonance (SPR) | 10-8 to 10-9 M range | |

| Apoptosis | Apoptosis Induction | Murine PU.1 URE–/– AML cells | 3.5-fold increase |

Table 2: In Vivo Dosing Regimen

| Indication | Animal Model | Dosage | Administration Route | Schedule | Reference |

| Acute Myeloid Leukemia (AML) | NSG mice with PU.1 URE–/– AML cells | 17 mg/kg | Intraperitoneal (i.p.) | Three times per week for 3 weeks | |

| Melanoma / Breast Cancer | C57BL/6 mice | 17 mg/kg | Intraperitoneal (i.p.) | Every two days |

Cellular and Anti-Tumor Effects of this compound

This compound has demonstrated significant anti-tumor activity in both hematological malignancies and solid tumors through distinct but related mechanisms.

In Acute Myeloid Leukemia (AML)

In AML cells, particularly those with low PU.1 expression, further inhibition of PU.1 by this compound has profound cytotoxic effects.

-

Disruption of PU.1 Target Gene Expression: this compound treatment leads to a decrease in PU.1 occupancy at the promoters of its target genes, such as E2f1, Junb, and Csf1r, resulting in the downregulation of their expression.

-

Induction of Apoptosis: By inhibiting the PU.1 transcriptional program that sustains leukemic cell identity, this compound induces apoptosis in AML cells.

-

Inhibition of Cell Growth and Clonogenicity: Treatment with this compound leads to a significant decrease in the growth and clonogenic capacity of AML cells in vitro. In serial replating assays, this compound completely disrupts the clonogenic potential of AML cells.

-

In Vivo Efficacy: In murine models of AML, systemic administration of this compound decreases the leukemia burden and significantly increases the survival of the mice.

In Solid Tumors: Reprogramming the Tumor Microenvironment

In solid tumors, such as melanoma and breast cancer, the anti-tumor effects of this compound are primarily mediated through the modulation of the tumor microenvironment (TME), specifically by reprogramming tumor-associated macrophages (TAMs).

-

Upregulation of CXCL9: Inhibition of PU.1 in TAMs by this compound leads to an enhanced expression and secretion of the chemokine CXCL9.

-

Recruitment of Cytotoxic Lymphocytes: CXCL9 acts as a chemoattractant for immune cells expressing its receptor, CXCR3. This results in the increased infiltration of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells into the tumor.

-

Macrophage-Dependent Anti-Tumor Immunity: The anti-tumor effects of this compound are abolished when macrophages are depleted (e.g., using clodronate) or when the CXCL9-CXCR3 axis is blocked with neutralizing antibodies, demonstrating the critical role of this pathway in the therapeutic efficacy of this compound in solid tumors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used in the study of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity and PU.1 Displacement

This assay quantitatively measures the binding of this compound to its target DNA sequence and its ability to displace pre-bound PU.1 protein.

-

Chip Preparation: A streptavidin-functionalized sensor chip is used. A biotinylated double-stranded DNA oligonucleotide containing the PU.1 binding motif (e.g., λB motif) is immobilized on the chip surface.

-

Ligand Binding Analysis: Solutions of this compound at various concentrations are flowed over the chip surface. The change in the SPR signal is monitored in real-time to determine the association and dissociation kinetics. The dissociation constant (Kd) is calculated from the steady-state binding levels at different concentrations.

-

PU.1 Displacement Assay: The DNA-immobilized chip is first saturated with the purified recombinant PU.1 ETS domain. Subsequently, solutions of this compound at various concentrations are injected. The displacement of PU.1 is measured by the decrease in the SPR signal. The IC₅₀ value for PU.1 displacement is determined by plotting the percentage of inhibition against the log of the this compound concentration.

PU.1-Dependent Reporter Gene Assay

This cell-based assay measures the functional inhibition of PU.1 transactivation activity by this compound.

-

Cell Line and Plasmids: HEK293 cells, which have low endogenous PU.1, are commonly used. Cells are co-transfected with an expression vector for PU.1 and a reporter plasmid. The reporter plasmid contains a luciferase or fluorescent protein gene (e.g., EGFP) under the control of a minimal promoter with tandem repeats of a PU.1-responsive element (e.g., the λB enhancer site).

-

Compound Treatment: After transfection, cells are treated with a range of concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

-

Signal Measurement: The expression of the reporter gene is quantified by measuring luminescence (for luciferase) or fluorescence (for EGFP) using a plate reader or flow cytometry.

-

Data Analysis: The reporter signal is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration). The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability and Apoptosis Assays in AML Cells

These assays determine the cytotoxic effects of this compound on leukemia cells.

-

Cell Culture and Treatment: AML cell lines (e.g., PU.1 URE–/–, MOLM13, THP1) are cultured under standard conditions. Cells are seeded in multi-well plates and treated with various concentrations of this compound for 24 to 72 hours.

-

Viability Assessment: Cell viability can be measured using various methods, such as MTS or resazurin-based assays, which measure metabolic activity, or by trypan blue exclusion to count viable cells.

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining):

-

Cells are harvested after treatment and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

The fold-increase in apoptotic cells is calculated relative to vehicle-treated controls.

-

In Vivo Xenograft Model of AML

This protocol assesses the in vivo efficacy of this compound against AML.

-

Animal Model: Immunodeficient mice (e.g., NSG mice) are used to prevent graft rejection.

-

Cell Implantation: Mice are sublethally irradiated (e.g., 2.0 Gy) to facilitate engraftment. PU.1 URE–/– AML cells (e.g., 2 x 10⁵ cells per mouse) are injected intravenously or via tail vein.

-

Treatment Protocol: Once leukemia is established (monitored by peripheral blood sampling or bioluminescence imaging if cells are labeled), treatment is initiated. This compound is administered intraperitoneally at 17 mg/kg, three times per week for 3 weeks. A vehicle control group is run in parallel.

-

Efficacy Readouts:

-

Survival: Mice are monitored daily, and survival is plotted using a Kaplan-Meier curve.

-

Tumor Burden: At the end of the study or at specific time points, mice are euthanized. Spleen and liver weights are measured, and the percentage of leukemic cells (chimerism) in the bone marrow, spleen, and peripheral blood is determined by flow cytometry using species-specific markers (e.g., hCD45 for human cells).

-

Conclusion

This compound represents a novel class of anti-cancer agents that function through an allosteric inhibition of the transcription factor PU.1. Its unique mechanism of binding to the DNA minor groove provides a targeted approach to disrupt PU.1-dependent transcriptional programs that are critical for the survival of AML cells. Furthermore, its ability to reprogram the tumor microenvironment in solid tumors by promoting an anti-tumor immune response highlights its potential as both a direct cytotoxic agent and an immunomodulatory therapy. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working to advance targeted and immuno-oncology therapies. Further investigation into the clinical translation of this compound and similar compounds is highly warranted.

References

DB2313: A Potent Modulator of Hematopoietic Differentiation for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The transcription factor PU.1 is a master regulator of hematopoietic stem cell (HSC) differentiation, particularly for myeloid and lymphoid lineages.[1][2] Its dysregulation is a key factor in the development of hematological malignancies such as Acute Myeloid Leukemia (AML).[1][2] DB2313 has emerged as a potent and specific small molecule inhibitor of PU.1, making it a valuable tool for studying hematopoietic differentiation and a potential therapeutic agent.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, effects on hematopoietic cells, and detailed experimental protocols for its use in research.

Mechanism of Action

This compound is a heterocyclic diamidine that allosterically inhibits the binding of PU.1 to the minor groove of DNA. It specifically targets the AT-rich sequences adjacent to the core ETS domain binding site of PU.1, thereby disrupting its interaction with the promoters and enhancers of its target genes. This leads to the downregulation of canonical PU.1 transcriptional targets.

The activity of PU.1 is also intricately linked with the SWI/SNF chromatin remodeling complex. PU.1 recruits SWI/SNF to enhancer regions to create accessible chromatin for other core AML regulators. The effects of this compound on gene expression are strongly correlated with those of SWI/SNF inhibitors, indicating that they act on a convergent pathway to disrupt PU.1-directed enhancer programs.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data on the effects of this compound on various hematopoietic cell lines.

Table 1: In Vitro Efficacy of this compound in Murine AML Cells

| Cell Line | Parameter | Value | Reference |

| PU.1 URE-/- AML | IC50 | 7.1 μM | |

| PU.1 URE-/- AML | Apoptosis Induction | 3.5-fold increase | |

| Wild-Type Hematopoietic Cells | IC50 | 240 μM |

Table 2: In Vitro Efficacy of this compound in Human AML Cell Lines

| Cell Line | PU.1 Level | IC50 | Reference |

| MOLM13 | Low | Strong inhibitory effect | |

| THP1 | High | Lesser effect |

Table 3: In Vivo Efficacy of this compound in a Murine AML Model

| Treatment | Parameter | Result | Reference |

| 17 mg/kg this compound, i.p., 3x/week for 3 weeks | Tumor Burden | Decreased | |

| 17 mg/kg this compound, i.p., 3x/week for 3 weeks | Survival | Increased |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Culture and Drug Treatment

-

Cell Lines: Murine PU.1 URE-/- AML cells, human MOLM13, and THP1 cells are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1%.

-

Treatment: Cells are seeded at a desired density and treated with various concentrations of this compound for the indicated time points.

Cell Viability and Apoptosis Assays

-

Viability Assay: Cell viability can be assessed using trypan blue exclusion or commercially available assays such as CellTiter-Glo®.

-

Apoptosis Assay: Apoptosis is quantified by flow cytometry using Annexin V and DAPI staining.

-

Harvest cells after this compound treatment.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and DAPI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze cells by flow cytometry. Annexin V-positive, DAPI-negative cells are considered apoptotic.

-

Colony-Forming Assays

-

Objective: To assess the effect of this compound on the clonogenic capacity of hematopoietic progenitors.

-

Method:

-

Treat Lin-Sca1+c-Kit+ (LSK) cells or AML cells with this compound for a specified duration.

-

Plate the cells in methylcellulose-based medium (e.g., MethoCult).

-

Incubate for 7-14 days.

-

Count the number and type of colonies formed.

-

For serial replating assays, harvest cells from the first plating and re-plate in fresh methylcellulose medium.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

-

Objective: To identify the genomic binding sites of PU.1 and assess how this compound affects its occupancy.

-

Method:

-

Crosslink cells with formaldehyde.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitate the chromatin with an antibody against PU.1.

-

Reverse the crosslinks and purify the DNA.

-

Prepare a sequencing library and perform high-throughput sequencing.

-

Analyze the sequencing data to identify PU.1 binding peaks.

-

Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz to visualize the key pathways and workflows.

Conclusion

This compound is a powerful research tool for dissecting the role of PU.1 in hematopoietic differentiation and pathology. Its specificity and potent inhibitory activity make it an ideal candidate for further investigation as a therapeutic agent for hematological malignancies like AML. This guide provides a foundational understanding of this compound and a practical framework for its application in the laboratory.

References

The Role of DB2313 in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The transcription factor PU.1, a critical regulator of myeloid differentiation, has been identified as a key player in the pathogenesis of AML. DB2313 is a novel small-molecule inhibitor that targets PU.1, demonstrating significant anti-leukemic activity in preclinical models. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its therapeutic potential in AML. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction to this compound

This compound is a potent and selective inhibitor of the transcription factor PU.1.[1] It belongs to the heterocyclic diamidine family of small molecules.[2] By specifically interfering with the binding of PU.1 to DNA, this compound disrupts the transcriptional programs that are essential for the survival and proliferation of AML cells.[1][2] Preclinical studies have shown that this compound induces apoptosis, inhibits cell growth, and reduces the clonogenic capacity of AML cells, highlighting its promise as a therapeutic agent for this challenging disease.[1]

Mechanism of Action

This compound exerts its anti-leukemic effects by allosterically interfering with the binding of PU.1 to the minor groove of DNA at its target gene promoters. This disruption of PU.1-chromatin interaction leads to the downregulation of canonical PU.1 target genes, including those involved in cell cycle progression and survival such as E2f1, Junb, and Csf1r.

Furthermore, the inhibition of PU.1 by this compound has been shown to impact the function of the SWI/SNF chromatin remodeling complex. PU.1 recruits SWI/SNF to enhancer regions, which is crucial for maintaining chromatin accessibility and the binding of other core AML regulatory factors. By blocking PU.1, this compound disrupts this process, leading to reduced expression of key oncogenes like MYC.

Below is a diagram illustrating the proposed signaling pathway of this compound in AML cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in AML models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line / Condition | Value | Reference |

| IC50 (PU.1-dependent reporter gene transactivation) | - | 5 µM | |

| IC50 (Cell Growth) | PU.1 URE-/- AML cells | 7.1 µM | |

| Apoptosis Induction | Murine PU.1 URE-/- AML cells | 3.5-fold increase |

Table 2: In Vivo Efficacy of this compound in a Murine AML Model

| Parameter | Details | Result | Reference |

| Animal Model | NSG mice with PU.1 URE-/- AML cells | - | |

| Dosage | 17 mg/kg | - | |

| Administration | Intraperitoneal injection | - | |

| Dosing Schedule | Three times per week for 3 weeks | - | |

| Outcome | - | Decreased leukemia progression and increased survival |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. This section outlines the protocols for key experiments used to evaluate the efficacy of this compound.

Cell Viability and Apoptosis Assays

The following diagram outlines the general workflow for assessing the impact of this compound on AML cell viability and apoptosis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Plate AML cells at a suitable density and treat with various concentrations of this compound or vehicle control for 48 hours.

-

Cell Harvesting: Collect the cells by centrifugation and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late-stage apoptotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in the treated samples compared to the control.

Colony Forming Unit (CFU) Assay

This assay assesses the ability of single AML cells to proliferate and form colonies, a measure of their self-renewal capacity.

-

Cell Preparation: Treat AML cells with this compound or vehicle control for a specified duration.

-

Plating: Plate the treated cells in a semi-solid methylcellulose-based medium (e.g., MethoCult) at a low density (e.g., 500-1000 cells/plate).

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

-

Colony Scoring: Count the number of colonies (defined as a cluster of >40-50 cells) under a microscope.

-

Serial Replating: For assessing long-term clonogenicity, cells from the primary colonies can be harvested, dissociated, and replated in fresh methylcellulose medium for subsequent rounds.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a specific protein, in this case, PU.1.

-

Cell Treatment: Treat AML cells (e.g., THP-1) with this compound (e.g., 3 µM) or DMSO for 72 hours.

-

Cross-linking: Cross-link proteins to DNA using formaldehyde. For some targets like SMARCA4/BRG1, a dual-fixation with disuccinimidyl glutarate (DSG) followed by formaldehyde may be used. Quench the cross-linking reaction with glycine.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-PU.1). Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and identify regions of enrichment (peaks), which represent the binding sites of the target protein.

Conclusion

This compound represents a promising therapeutic strategy for AML by targeting the fundamental dependency of leukemia cells on the transcription factor PU.1. Its ability to induce apoptosis, inhibit proliferation, and reduce the self-renewal capacity of AML cells has been robustly demonstrated in preclinical models. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug developers aiming to further investigate and advance PU.1 inhibitors for the treatment of acute myeloid leukemia. Continued research into the in vivo efficacy, safety profile, and potential combination therapies will be crucial in translating the promise of this compound into clinical benefit for patients.

References

The Discovery and Development of DB2313: A PU.1 Inhibitor for Hematological Malignancies and Solid Tumors

An In-depth Technical Guide

Abstract

DB2313 is a novel heterocyclic diamidine that functions as a potent and selective inhibitor of the transcription factor PU.1. This document provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the compound's mechanism of action, in vitro and in vivo efficacy in acute myeloid leukemia (AML) and melanoma models, and provides detailed experimental protocols for key assays. Quantitative data are summarized in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PU.1.

Introduction

The transcription factor PU.1, encoded by the SPI1 gene, is a master regulator of myeloid and B-lymphoid cell development.[1] Dysregulation of PU.1 expression and activity is implicated in the pathogenesis of various hematological malignancies, particularly acute myeloid leukemia (AML).[2] In many AML cases, reduced levels of functional PU.1 are observed, leading to a block in differentiation and uncontrolled proliferation of myeloid blasts.[2] Consequently, strategies to modulate PU.1 activity have emerged as a promising therapeutic avenue. This compound was developed as a small molecule inhibitor that selectively targets PU.1, offering a novel approach to treating PU.1-dependent cancers.[1]

Discovery and Mechanism of Action

This compound belongs to a class of heterocyclic diamidines designed to bind to the minor groove of DNA.[1] Its discovery was the result of efforts to identify compounds that could specifically disrupt the interaction between PU.1 and its DNA binding sites.

The mechanism of action of this compound is based on its high-affinity binding to the AT-rich sequences flanking the core GGAA motif of PU.1 response elements on DNA. By occupying this minor groove region, this compound allosterically inhibits the binding of the PU.1 protein to the major groove, thereby preventing the transcription of PU.1 target genes. This disruption of PU.1-dependent gene regulation ultimately leads to the induction of apoptosis in cancer cells that are reliant on PU.1 signaling for their survival and proliferation.

In Vitro Efficacy

The in vitro activity of this compound has been evaluated in various cancer cell lines, demonstrating its potent and selective cytotoxic effects.

Quantitative In Vitro Data

| Cell Line/Model | Assay Type | Endpoint | Value | Reference |

| PU.1-dependent reporter gene | Reporter Gene Transactivation | IC50 | 5 µM | |

| PU.1 URE–/– AML cells | Cell Growth Assay | IC50 | 7.1 µM | |

| PU.1 URE–/– AML cells | Apoptosis Assay | Fold Increase in Apoptosis | 3.5-fold | |

| MOLM13 (human AML) | Cell Growth Assay | IC50 | Not explicitly stated | |

| THP-1 (human AML) | Cell Growth Assay | IC50 | Not explicitly stated |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor efficacy of this compound in both hematological malignancies and solid tumors.

Acute Myeloid Leukemia (AML) Models

In murine models of AML, this compound treatment has been shown to decrease leukemia progression and increase survival.

Experimental Workflow for In Vivo AML Studies

Melanoma Models

This compound has also shown efficacy in suppressing the growth of solid tumors, such as melanoma. The anti-tumor effect in this context is mediated by the modulation of the tumor microenvironment.

Signaling Pathway of this compound in Melanoma

Quantitative In Vivo Data

| Model | Treatment Regimen | Endpoint | Result | Reference |

| Murine AML Xenograft | 17 mg/kg, i.p., 3 times/week for 3 weeks | Survival | Increased survival | |

| Murine AML Xenograft | 17 mg/kg, i.p., 3 times/week for 3 weeks | Tumor Burden | Decreased leukemia progression | |

| B16-OVA Melanoma Mouse Model | 17 mg/kg, i.p., every 2 days for 12 days | Tumor Volume | ~75% suppression of tumor growth | |

| 4T1 Breast Tumor Model | 17 mg/kg, i.p., every 2 days for 12 days | Tumor Volume | ~50% suppression of tumor growth |

Experimental Protocols

Surface Plasmon Resonance (SPR) for DNA-Protein Interaction

Objective: To quantitatively measure the binding affinity of this compound to its target DNA sequence.

Materials:

-

Biacore instrument (e.g., Biacore T200)

-

CM5 sensor chip

-

Streptavidin

-

Biotinylated DNA oligonucleotides containing the PU.1 binding site

-

This compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize streptavidin on the CM5 sensor chip surface using standard amine coupling chemistry.

-

Capture the biotinylated DNA oligonucleotides onto the streptavidin-coated surface.

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the this compound solutions over the DNA-functionalized surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe association and dissociation phases.

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the equilibrium dissociation constant (KD).

DNase I Footprinting Assay

Objective: To identify the specific DNA sequence protected by this compound binding.

Materials:

-

DNA probe containing the PU.1 binding site, end-labeled with 32P

-

This compound

-

DNase I

-

Binding buffer

-

Stop solution (containing EDTA)

-

Denaturing polyacrylamide gel

Procedure:

-

Incubate the 32P-labeled DNA probe with varying concentrations of this compound to allow for binding.

-

Add a limited amount of DNase I to the reaction mixtures to partially digest the DNA.

-

Stop the digestion reaction by adding the stop solution.

-

Purify the DNA fragments.

-

Denature the DNA fragments and separate them by size on a denaturing polyacrylamide gel.

-

Visualize the DNA fragments by autoradiography.

-

The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of DNA fragments) on the autoradiogram.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound disrupts the in vivo binding of PU.1 to its target gene promoters in AML cells.

Materials:

-

AML cells (e.g., PU.1 URE–/–)

-

This compound

-

Formaldehyde for cross-linking

-

Lysis buffers

-

Sonicator

-

Anti-PU.1 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for qPCR

Procedure:

-

Treat AML cells with this compound or vehicle control.

-

Cross-link protein-DNA complexes with formaldehyde.

-

Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication.

-

Immunoprecipitate the PU.1-DNA complexes using an anti-PU.1 antibody coupled to protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads and reverse the cross-links.

-

Purify the DNA.

-

Quantify the amount of specific target DNA (e.g., promoters of PU.1 target genes like E2f1, Junb, and Csf1r) using quantitative PCR (qPCR).

In Vivo AML Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in a murine AML model.

Materials:

-

Immunodeficient mice (e.g., NSG mice)

-

PU.1 URE–/– AML cells

-

This compound

-

Sublethal irradiation source

-

Calipers for tumor measurement (if applicable)

-

Equipment for retro-orbital or tail vein injections

Procedure:

-

Sublethally irradiate the recipient mice to facilitate engraftment of the AML cells.

-

Inject a defined number of PU.1 URE–/– AML cells (e.g., 2 x 105 cells per mouse) via retro-orbital or tail vein injection.

-

Allow the leukemia to establish for a defined period.

-

Administer this compound (e.g., 17 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the specified dosing schedule (e.g., three times per week for three weeks).

-

Monitor the mice for signs of disease progression and record survival data.

-

At the end of the study, sacrifice the mice and harvest organs (spleen, liver, bone marrow) to assess tumor burden.

In Vivo Melanoma Model

Objective: To assess the anti-tumor activity of this compound in a syngeneic mouse melanoma model.

Materials:

-

C57BL/6 mice

-

B16-OVA melanoma cells

-

This compound

-

Calipers for tumor measurement

-

Equipment for subcutaneous injections

Procedure:

-

Inject B16-OVA melanoma cells subcutaneously into the flank of C57BL/6 mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm3).

-

Administer this compound (e.g., 17 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the specified dosing schedule (e.g., every two days).

-

Measure tumor volume regularly using calipers.

-

At the end of the study, tumors can be excised for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes.

Flow Cytometry for Tumor-Infiltrating Lymphocytes

Objective: To analyze the composition of immune cells within the tumor microenvironment following this compound treatment.

Materials:

-

Tumor tissue from the in vivo melanoma model

-

Collagenase and DNase for tissue digestion

-

Fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1)

-

Flow cytometer

Procedure:

-

Excise tumors from treated and control mice.

-

Mechanically and enzymatically dissociate the tumors to obtain a single-cell suspension.

-

Stain the cells with a cocktail of fluorescently labeled antibodies targeting various immune cell populations.

-

Acquire data on a flow cytometer.

-

Analyze the data to quantify the percentages and absolute numbers of different immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, NK cells) within the tumor.

Conclusion

This compound represents a promising therapeutic candidate with a well-defined mechanism of action as a PU.1 inhibitor. Preclinical data have demonstrated its efficacy in both AML and melanoma models, highlighting its potential as a novel anti-cancer agent. The detailed experimental protocols provided in this guide should facilitate further research and development of this compound and other PU.1-targeting compounds. Future studies should focus on comprehensive pharmacokinetic and toxicology assessments to support the transition of this compound into clinical trials.

References

The Selective Inhibition of PU.1 by DB2313: A Technical Overview for Drug Development Professionals

An in-depth guide to the mechanism, selectivity, and experimental validation of DB2313 as a potent and selective inhibitor of the transcription factor PU.1.

This technical document provides a comprehensive analysis of this compound, a small-molecule inhibitor of the E26 transformation-specific (ETS) transcription factor PU.1 (also known as SPI1). PU.1 is a critical regulator of myeloid and B-lymphoid cell development and is frequently dysregulated in various hematologic malignancies, most notably acute myeloid leukemia (AML). This compound has emerged as a promising therapeutic agent due to its selective inhibition of PU.1, leading to anti-leukemic effects. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical data and experimental methodologies supporting the development of this compound.

Core Mechanism of Action: Allosteric Inhibition of DNA Binding

This compound is a heterocyclic diamidine that operates through a sophisticated, allosteric mechanism to inhibit PU.1 function. Unlike competitive inhibitors that directly target the protein's active site, this compound binds to the minor groove of AT-rich DNA sequences that flank the core 5′-GGAA-3′ PU.1 binding motif.[1][2][3] This binding induces a conformational change in the DNA, which in turn prevents PU.1 from successfully docking to its target promoter and enhancer regions.[3][4] This disruption of the PU.1-DNA interaction leads to the downregulation of canonical PU.1 target genes, ultimately inhibiting cell growth and inducing apoptosis in PU.1-dependent cancer cells.

Quantitative Analysis of this compound Activity

The potency and in-vitro efficacy of this compound have been characterized across various assays and cell lines. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PU.1-dependent reporter gene transactivation) | 5 µM | Not specified | |

| IC50 (Growth inhibition) | 7.1 µM | Murine PU.1 URE-/- AML cells | |

| Concentration for in-vitro colony formation assays | 330 nM | Wild-type Lin-Sca1+c-Kit+ (LSK) cells | |

| Concentration for ChIP-seq in THP-1 cells | 3 µM | THP-1 cells |

| In Vivo Study Parameter | Value | Model | Reference |

| Dosage and Administration | 17 mg/kg; intraperitoneally; three times per week for 3 weeks | Mouse model of leukemia |

Selectivity Profile of this compound

A critical aspect of any therapeutic inhibitor is its selectivity. This compound has demonstrated a remarkable selectivity for PU.1, even within the highly conserved ETS family of transcription factors.

| Experiment | Observation | Conclusion | Reference |

| Surface Plasmon Resonance (SPR) | No binding of this compound to an ETS1-specific DNA site (5′-GCCGGAAGTG-3′) was observed, even at concentrations as high as 100 nM. | This compound exhibits high selectivity for the PU.1 DNA binding motif over that of ETS1. | |

| Gene Set Enrichment Analysis (GSEA) | Enrichment of genes regulated by other ETS family members (ETS1, GABPA, SPI-B, FLI-1) was significantly lower than for PU.1 regulated genes following this compound treatment. | This compound preferentially inhibits PU.1 binding and downstream signaling with minimal off-target effects on other ETS family members. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the selectivity and efficacy of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity and Selectivity

This technique was employed to quantitatively measure the binding affinity of this compound to its target DNA sequence and to assess its selectivity against other transcription factor binding sites.

-

Immobilization of DNA: A 5'-biotinylated double-stranded DNA oligo containing the λB motif (a known PU.1 binding site) was immobilized on a streptavidin-functionalized sensor chip.

-

Analyte Injection: Varying concentrations of this compound were flowed over the chip surface.

-

Data Acquisition: The change in the SPR signal (measured in response units, RU) was recorded in real-time to monitor the binding of this compound to the DNA.

-

Affinity Determination: The equilibrium binding affinity (KD) was determined by plotting the steady-state RU values against the concentration of this compound.

-

Selectivity Assessment: To determine selectivity, the same experiment was performed using a DNA oligo containing the binding site for a different ETS family member, ETS1. The lack of a significant SPR signal for the ETS1 site, even at high this compound concentrations, confirmed the inhibitor's selectivity.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq was utilized to confirm that this compound disrupts the interaction of PU.1 with its target gene promoters in a cellular context.

-

Cell Treatment: Human AML (THP-1) cells were treated with either this compound (3 µM) or a DMSO vehicle control for 72 hours.

-

Cross-linking: Proteins were cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: The chromatin was sheared into smaller fragments using sonication.

-

Immunoprecipitation: An antibody specific to PU.1 was used to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: The cross-links were reversed, and the DNA was purified.

-

Sequencing and Analysis: The purified DNA was sequenced, and the reads were mapped to the human genome. A significant reduction in PU.1 binding at its known target sites in this compound-treated cells compared to control cells demonstrated the inhibitor's efficacy.

Reporter Gene Assay

This assay was used to measure the functional consequence of PU.1 inhibition by this compound on gene transcription.

-

Cell Transfection: Cells were co-transfected with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of a PU.1-dependent promoter and a plasmid expressing PU.1.

-

Inhibitor Treatment: The transfected cells were treated with varying concentrations of this compound.

-

Reporter Signal Measurement: After a defined incubation period, the expression of the reporter gene was quantified by measuring luminescence or fluorescence.

-

IC50 Determination: The concentration of this compound that resulted in a 50% reduction in the reporter signal (IC50) was calculated to be 5 µM.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and logical flows associated with this compound's mechanism of action.

Caption: Mechanism of this compound Action.

Caption: Workflow for Determining this compound Selectivity.

Caption: Logical Flow of PU.1 Inhibition by this compound.

Conclusion

This compound represents a significant advancement in the targeted inhibition of transcription factors, a class of proteins historically considered challenging to drug. Its unique allosteric mechanism of action, coupled with its high selectivity for PU.1, provides a strong rationale for its continued development as a therapeutic agent for AML and potentially other malignancies driven by PU.1 dysregulation. The data and protocols summarized in this document offer a solid foundation for further research and development efforts in this promising area of oncology. The minimal and reversible impact on normal hematopoiesis further underscores the potential of pharmacological PU.1 inhibition as a viable therapeutic strategy.

References

- 1. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Pharmacological inhibition of the transcription factor PU.1 in leukemia [jci.org]

DB2313: A Novel PU.1 Inhibitor for Advancing Cancer Immunology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The transcription factor PU.1, a critical regulator of myeloid and lymphoid cell development, has emerged as a promising target in cancer immunotherapy. Its inhibition presents a novel strategy to modulate the tumor microenvironment and enhance anti-tumor immunity. The small molecule DB2313 is a potent and selective inhibitor of PU.1, demonstrating significant therapeutic potential in preclinical cancer models. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application as a research tool in cancer immunology. We present key quantitative data, detailed experimental protocols, and visual representations of its biological activity to facilitate its use in the laboratory.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of this compound, providing a quick reference for its potency and activity in various experimental settings.

| Parameter | Value | Context | Reference |

| IC50 (PU.1 Inhibition) | 5 µM | Inhibition of PU.1-dependent reporter gene transactivation. | [1] |

| IC50 (AML Cell Growth) | 7.1 µM | Inhibition of proliferation in PU.1 URE–/– acute myeloid leukemia (AML) cells. | [1] |

| In Vivo Dosage (Mouse Models) | 17 mg/kg | Intraperitoneal (i.p.) injection, administered every two days or three times per week. | [1][2] |

| Tumor Growth Suppression (B16-OVA Melanoma) | ~75% | In vivo treatment with this compound at 17 mg/kg. | [2] |

| Tumor Growth Suppression (4T1 Breast Cancer) | ~50% | In vivo treatment with this compound at 17 mg/kg. | |

| Increase in Apoptotic AML Cells | 3.5-fold | In murine PU.1 URE–/– AML cells treated with this compound. | |

| Increase in CXCL9 mRNA in TAMs | 2.1-fold | In tumor-associated macrophages (TAMs) from this compound-treated tumors compared to vehicle. |

Core Mechanism of Action: Remodeling the Tumor Microenvironment

This compound exerts its anti-tumor effects primarily by targeting tumor-associated macrophages (TAMs) and reprogramming their function within the tumor microenvironment. By inhibiting the transcription factor PU.1 in TAMs, this compound upregulates the expression of the chemokine CXCL9. This, in turn, promotes the recruitment of cytotoxic lymphocytes, including CD8+ T cells and Natural Killer (NK) cells, which express the CXCL9 receptor, CXCR3. The increased infiltration of these effector immune cells into the tumor leads to enhanced tumor cell killing and suppression of tumor growth.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound in cancer immunology research.

In Vivo Murine Tumor Model Studies

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model, such as the B16-OVA melanoma or 4T1 breast cancer models.

Materials:

-

This compound (MedChemExpress or other supplier)

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Syngeneic tumor cells (e.g., B16-OVA, 4T1)

-

6-8 week old female C57BL/6 or BALB/c mice

-

Sterile PBS

-

Syringes and needles

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Harvest and wash tumor cells, resuspending them in sterile PBS at a concentration of 5 x 105 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 104 cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size (approximately 50-60 mm3).

-

Measure tumor dimensions every 2-3 days using calipers and calculate tumor volume using the formula: (width2 x length) / 2.

-

-

This compound Administration:

-

Prepare a stock solution of this compound in the vehicle solution.

-

Administer this compound via intraperitoneal (i.p.) injection at a dose of 17 mg/kg every two days. The control group should receive an equivalent volume of the vehicle solution.

-

-

Endpoint and Tissue Collection:

-

Continue treatment for the duration of the study (e.g., 12 days).

-

At the study endpoint, euthanize mice and excise tumors for further analysis (e.g., analysis of tumor-infiltrating lymphocytes).

-

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the isolation and analysis of TILs from excised tumors to assess the immunological effects of this compound treatment.

Materials:

-

Excised tumors

-

RPMI-1640 medium

-

Collagenase D (1 mg/mL)

-

DNase I (100 µg/mL)

-

70 µm cell strainers

-

Ficoll-Paque PLUS

-

Fluorescently-conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-NK1.1)

-

Flow cytometer

Procedure:

-

Tumor Dissociation:

-

Mince the excised tumors into small pieces in a petri dish containing RPMI-1640.

-

Transfer the minced tissue to a tube containing RPMI-1640 with Collagenase D and DNase I.

-

Incubate at 37°C for 30-60 minutes with gentle agitation.

-

-

Single-Cell Suspension Preparation:

-

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Wash the cells with RPMI-1640.

-

-

Lymphocyte Isolation:

-

Layer the cell suspension over Ficoll-Paque PLUS and centrifuge to separate lymphocytes.

-

Carefully collect the lymphocyte layer.

-

-

Flow Cytometry Staining and Analysis:

-

Wash and resuspend the isolated lymphocytes in FACS buffer.

-

Stain the cells with a cocktail of fluorescently-conjugated antibodies against immune cell markers.

-

Analyze the stained cells using a flow cytometer to quantify the populations of different immune cell subsets.

-

Macrophage Depletion and Chemokine Neutralization Studies

To confirm the mechanism of action of this compound, experiments involving macrophage depletion or neutralization of the CXCL9-CXCR3 axis can be performed.

Macrophage Depletion:

-

Administer clodronate-containing liposomes via i.p. or intravenous (i.v.) injection prior to and during this compound treatment to deplete macrophages. The anti-tumor effects of this compound are expected to be abolished in macrophage-depleted mice.

CXCL9/CXCR3 Neutralization:

-

Administer neutralizing antibodies against CXCL9 or CXCR3 to this compound-treated mice. This will block the recruitment of cytotoxic lymphocytes and is expected to abrogate the anti-tumor efficacy of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of PU.1 in cancer immunology. Its ability to modulate the tumor microenvironment and enhance anti-tumor immunity makes it a promising candidate for further preclinical and translational studies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this compound in the development of novel cancer immunotherapies.

References

Methodological & Application

Application Notes and Protocols for DB2313 In Vivo Studies in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of DB2313, a potent inhibitor of the transcription factor PU.1, in various mouse models. The following protocols and data have been compiled from preclinical studies to guide researchers in designing and executing their own experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in mouse models.

Table 1: In Vivo Efficacy of this compound in an Acute Myeloid Leukemia (AML) Mouse Model

| Parameter | Vehicle Control | This compound Treated | Reference |

| Mouse Strain | NSG | NSG | [1][2] |

| Tumor Model | PU.1 URE–/– AML cells | PU.1 URE–/– AML cells | [1][2] |

| Dosage | N/A | 17 mg/kg | [1] |

| Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | |

| Dosing Schedule | Three times per week for 3 weeks | Three times per week for 3 weeks | |

| Mean Spleen Weight | 410 mg | 243 mg | |

| Mean Liver Weight | 2,347 mg | 1,548 mg | |

| Mean AML Cell Engraftment in Bone Marrow | 55% | 33% | |

| Outcome | N/A | Decreased tumor burden and increased survival |

Table 2: In Vivo Efficacy of this compound in Solid Tumor Mouse Models

| Parameter | B16-OVA Melanoma Model | 4T1 Breast Tumor Model | Reference |

| Dosage | 17 mg/kg | 17 mg/kg | |

| Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | |

| Dosing Schedule | Every two days | Every two days | |

| Tumor Growth Suppression | ~75% | ~50% | |

| Mechanism of Action | Enhanced tumor recruitment of CD4+ T helper 1 (Th1) and cytotoxic T/natural killer (NK) cells by targeting TAMs. | Not specified |

Experimental Protocols

Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile, pyrogen-free vials and syringes

Procedure:

-

Prepare the vehicle solution by mixing the solvents in the following volumetric ratios:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

To prepare the working solution, add the appropriate amount of this compound to the vehicle to achieve the desired final concentration (e.g., for a 17 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 3.4 mg/mL).

-

Ensure the this compound is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

It is recommended to prepare the working solution freshly on the same day of use.

In Vivo Administration of this compound in an AML Mouse Model

This protocol is based on studies using NSG mice transplanted with PU.1 URE–/– AML cells.

Animal Model:

-

NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice

Procedure:

-

Sublethally irradiate NSG mice (e.g., 2.0 Gy).

-

Inject the PU.1 URE–/– AML cells intravenously (e.g., via retro-orbital or tail vein injection).

-

Allow for engraftment of the AML cells.

-

Initiate treatment with this compound.

-

Administer this compound via intraperitoneal (i.p.) injection at a dose of 17 mg/kg.

-

The dosing schedule is three times per week for a duration of 3 weeks.

-

Monitor mice for tumor burden (e.g., spleen and liver size, chimerism in bone marrow) and survival.

In Vivo Administration of this compound in Solid Tumor Mouse Models

This protocol is based on studies using B16-OVA melanoma and 4T1 breast tumor models.

Animal Models:

-

C57BL/6 mice for B16-OVA melanoma model

-

BALB/c mice for 4T1 breast tumor model

Procedure:

-

Inoculate mice with tumor cells (e.g., subcutaneously).

-

Allow tumors to become palpable (typically 4-5 days post-inoculation).

-

Initiate treatment with this compound.

-

Administer this compound via intraperitoneal (i.p.) injection at a dose of 17 mg/kg.

-

The dosing schedule is every two days.

-

Monitor tumor volume and overall health of the mice.

Visualizations

This compound Mechanism of Action in Solid Tumors

The following diagram illustrates the proposed signaling pathway affected by this compound in the tumor microenvironment.

Caption: this compound inhibits PU.1 in TAMs, increasing CXCL9 and recruiting cytotoxic lymphocytes.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a general experimental workflow for assessing the in vivo efficacy of this compound.

Caption: Workflow for in vivo this compound efficacy studies in mouse models.

References

Application Notes and Protocols for DB2313 Intraperitoneal Injection in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DB2313, a potent inhibitor of the transcription factor PU.1, for in vivo studies in mice. The following sections detail its mechanism of action, experimental protocols for intraperitoneal injection, and key quantitative data from preclinical studies.

Mechanism of Action

This compound is a heterocyclic diamidine that acts as a potent inhibitor of the transcription factor PU.1.[1][2] It functions by binding to the minor groove of DNA at sequences flanking the PU.1 binding sites, thereby disrupting the interaction of PU.1 with the promoters of its target genes.[1][2][3] This inhibition has been shown to have significant anti-cancer effects. In acute myeloid leukemia (AML), this compound treatment leads to a downregulation of canonical PU.1 transcriptional targets, which inhibits cell growth, disrupts clonogenic capacity, and induces apoptosis. In the context of solid tumors such as melanoma, this compound reprograms tumor-associated macrophages (TAMs), enhancing the expression of the chemokine CXCL9. This promotes the recruitment of cytotoxic T lymphocytes and Natural Killer (NK) cells to the tumor microenvironment via the CXCL9-CXCR3 axis, leading to suppressed tumor growth.

Signaling Pathway of this compound in Solid Tumors

Caption: Signaling pathway of this compound in the tumor microenvironment.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line / Condition | Value | Reference |

|---|---|---|---|

| IC50 (PU.1 Inhibition) | PU.1-dependent reporter gene | 5 µM | |

| IC50 (Cell Growth) | Murine PU.1 URE–/– AML cells | 7.1 µM |

| Apoptosis Induction | Murine PU.1 URE–/– AML cells | 3.5-fold increase | |

Table 2: In Vivo Efficacy of this compound in Murine AML Model

| Animal Model | Treatment Protocol | Key Findings | Reference |

|---|---|---|---|

| NSG mice with PU.1 URE–/– AML cells | 17 mg/kg; i.p.; three times per week for 3 weeks | Decreased leukemia progression, increased survival | |

| Mean splenic weight: 243 mg (treated) vs. 410 mg (vehicle) | |||

| Mean liver weight: 1,548 mg (treated) vs. 2,347 mg (vehicle) |

| | | Mean bone marrow chimerism: 33% (treated) vs. 55% (vehicle) | |

Table 3: In Vivo Efficacy of this compound in Murine Solid Tumor Models

| Animal Model | Treatment Protocol | Key Findings | Reference |

|---|---|---|---|

| B16-OVA melanoma | 17 mg/kg; i.p.; every two days | ~75% suppression of tumor growth |

| 4T1 breast cancer | 17 mg/kg; i.p.; every two days | ~50% suppression of tumor growth | |

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of a this compound solution suitable for intraperitoneal administration in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (sterile, 0.9% NaCl)

-

Sterile microcentrifuge tubes and syringes

Procedure:

-

Prepare Stock Solution: Prepare a 33.3 mg/mL stock solution of this compound in DMSO.

-

Prepare Working Solution (Example for 1 mL): a. In a sterile tube, add 100 µL of the this compound stock solution (33.3 mg/mL in DMSO). b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL. e. The final concentration of this working solution will be 3.33 mg/mL.

-

Storage: The stock solution should be stored at -80°C for up to 6 months. The working solution should be prepared fresh before each use.

Intraperitoneal Injection Protocol for Mice

This protocol provides a standardized method for administering this compound via intraperitoneal injection.

Caption: Workflow for intraperitoneal injection of this compound in mice.

Materials:

-

Prepared this compound working solution

-

Appropriately sized sterile syringes (e.g., 1 mL)

-

Sterile needles (25-27 gauge is recommended for mice)

-

70% alcohol wipes

-

Sharps container

Procedure:

-

Dose Calculation: Calculate the required injection volume based on the mouse's body weight and the desired dosage (e.g., 17 mg/kg). The maximum recommended injection volume for a mouse is <10 mL/kg.

-

Restraint: Gently but firmly restrain the mouse using an appropriate technique, such as the scruff hold.

-

Positioning: Turn the restrained mouse to a supine position (dorsal recumbency) and tilt the head slightly downwards. This helps to move the abdominal organs away from the injection site.

-

Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum (typically on the left side), urinary bladder, or other vital organs.

-

Injection: a. Disinfect the injection site with an alcohol wipe. b. Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall. c. Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid enters the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe. d. If aspiration is clear, smoothly depress the plunger to administer the this compound solution. e. Withdraw the needle and immediately place the syringe and needle into a sharps container without recapping.

-

Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse effects, such as bleeding at the injection site or signs of distress. Potential complications include peritonitis, laceration of abdominal organs, or injection into the gastrointestinal tract.

References

Application Notes and Protocols for DB2313 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB2313 is a potent and specific small molecule inhibitor of the transcription factor PU.1 (Spi-1).[1][2] PU.1 is a master regulator of myeloid and B-lymphoid cell development and is implicated in the pathogenesis of various malignancies, particularly Acute Myeloid Leukemia (AML).[3][4] this compound exerts its inhibitory effect by binding to the minor groove of DNA at PU.1 binding sites, thereby allosterically preventing PU.1 from binding to its target gene promoters.[5] This leads to the downregulation of PU.1 target genes, resulting in decreased cell growth, induction of apoptosis in cancer cells, and modulation of the tumor microenvironment. These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity in various in vitro models.

| Parameter | Cell Line/System | Value | Reference(s) |

| IC50 (PU.1-dependent reporter gene transactivation) | - | 5 µM | |

| IC50 (Growth Inhibition) | PU.1 URE–/– AML cells | 7.1 µM | |

| MOLM13 (AML) | ~2-5 µM | ||

| Kasumi-1 (AML) | ~2-5 µM | ||

| Apoptosis Induction | PU.1 URE–/– AML cells | 3.5-fold increase | |

| In Vivo Dosage | Mouse model of leukemia | 17 mg/kg (i.p.) |

Signaling Pathway

This compound inhibits the transcription factor PU.1, which plays a crucial role in the development of various hematopoietic lineages. In cancer, particularly AML, inhibition of PU.1 by this compound disrupts the transcription of genes essential for leukemic cell survival and proliferation, such as E2f1, Junb, and Csf1r. This ultimately leads to cell cycle arrest and apoptosis. Furthermore, in the context of the tumor microenvironment, this compound-mediated PU.1 inhibition in tumor-associated macrophages (TAMs) has been shown to upregulate the expression of the chemokine CXCL9. CXCL9 then acts on the CXCR3 receptor on cytotoxic T lymphocytes and NK cells, promoting their recruitment to the tumor site and enhancing anti-tumor immunity. There is also evidence suggesting a link between PU.1 and the BTK/Akt/mTOR pathway in glioma, indicating that this compound may have broader effects on cancer cell signaling.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for 24, 48, or 72 hours. A time-course experiment is recommended to determine the optimal treatment duration.

-

-

MTT/XTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

If using XTT, the color change can be measured directly.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Treat cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or enzyme-free dissociation solution to minimize membrane damage.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use unstained and single-stained controls to set up compensation and gates.

-

Gating Strategy:

-

Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

-

From the gated population, create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis).

-

Establish four quadrants:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells (less common)

-

-

-

Quantify the percentage of cells in each quadrant.

-

Western Blot Analysis

This protocol is for detecting changes in the expression of PU.1 and its downstream target proteins following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Recommended Primary Antibody Dilutions:

| Target Protein | Recommended Dilution | Reference(s) |

| PU.1 | 1:1000 | |

| E2F1 | 1:1000 | |

| JunB | 1:1000 - 1:2000 | |

| CSF1R | 1:1000 | |

| Loading Control (e.g., GAPDH, β-actin) | Manufacturer's recommendation |

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described in previous protocols.

-

Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL detection reagent and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

Cell Cycle Analysis

This protocol uses propidium iodide staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

This compound

-

6-well plates

-

Ice-cold 70% ethanol

-

PI/RNase staining buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed and treat cells with this compound as described for the apoptosis assay.

-

-

Cell Fixation:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase staining buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer using a linear scale for the PI channel.

-

Generate a histogram of DNA content.

-

Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases. Inhibition of PU.1 may lead to cell cycle arrest, which would be observed as an accumulation of cells in a specific phase of the cell cycle.

-

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional Regulation of the Lineage-Determining Gene PU.1 in Normal and Malignant Hematopoiesis: Current Understanding and Therapeutic Perspective [imrpress.com]

- 5. bosterbio.com [bosterbio.com]

Application Notes and Protocols for DB2313 Treatment of AML Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB2313 is a novel small-molecule inhibitor targeting the transcription factor PU.1, a critical regulator of hematopoietic differentiation.[1][2] In Acute Myeloid Leukemia (AML), dysregulation of PU.1 activity is a frequent occurrence, making it a promising therapeutic target.[2] this compound acts by binding to the DNA minor groove at PU.1 binding sites, thereby allosterically inhibiting the interaction of PU.1 with its target gene promoters.[2][3] This disruption of PU.1 function leads to the induction of apoptosis and a reduction in cell proliferation and clonogenicity in AML cells, demonstrating its potential as an anti-leukemic agent.

Mechanism of Action

This compound is a heterocyclic diamidine that selectively binds to AT-rich sequences in the DNA minor groove, which are characteristic of PU.1 binding motifs. This binding event prevents PU.1 from engaging with the DNA, leading to the downregulation of its transcriptional targets. Key downstream effects of PU.1 inhibition by this compound in AML cells include the decreased expression of genes such as CSF1R, JUNB, and MYC. This ultimately results in cell cycle arrest, induction of apoptosis, and leukemic differentiation.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in various AML cell line models.

| Cell Line/Model | Assay | Parameter | Value | Reference |

| PU.1 URE-/- murine AML cells | Reporter Gene Transactivation | IC50 | 5 µM | |

| PU.1 URE-/- murine AML cells | Cell Growth | IC50 | 7.1 µM | |

| PU.1 URE-/- murine AML cells | Apoptosis Assay | Fold Increase in Apoptotic Cells | 3.5-fold | |

| Primary human AML cells | Colony Formation Assay | - | Significant decrease | |

| Primary human AML cells | Viable Cell Count | - | Significant decrease | |

| Primary human AML cells | Apoptosis Assay | - | Significant increase | |